N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide
Overview
Description
N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide is an organic compound characterized by the presence of a hydroxypropyl group, a chlorobenzoyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzoyl group can be reduced to form a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-(3-Oxopropyl)-3-(p-chlorobenzoyl)propionamide.
Reduction: Formation of N-(3-Hydroxypropyl)-3-(benzyl)propionamide.
Substitution: Formation of N-(3-Hydroxypropyl)-3-(p-methoxybenzoyl)propionamide.
Scientific Research Applications
N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation and pain.
Effects: Inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-Hydroxypropyl)-3-(p-methoxybenzoyl)propionamide: Similar structure but with a methoxy group instead of a chlorine atom.
N-(3-Hydroxypropyl)-3-(p-fluorobenzoyl)propionamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness:
Chlorine Atom: The presence of the chlorine atom in N-(3-Hydroxypropyl)-3-(p-chlorobenzoyl)propionamide imparts unique chemical reactivity and biological activity compared to its analogs.
Reactivity: The chlorine atom can participate in specific substitution reactions that are not possible with other substituents.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-4-2-10(3-5-11)12(17)6-7-13(18)15-8-1-9-16/h2-5,16H,1,6-9H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUDNIYVFKIZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942550 | |
Record name | 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20381-07-1 | |
Record name | Propionamide, 3-(p-chlorobenzoyl)-N-(3-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020381071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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